

# Spectroscopic Data of (E)-3,4-Dimethoxycinnamyl Alcohol: A Technical Guide

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## Compound of Interest

Compound Name: *3,4-Dimethoxycinnamyl alcohol*

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## Authored by: A Senior Application Scientist Introduction

(E)-3,4-Dimethoxycinnamyl alcohol, a phenylpropanoid natural product, has attracted significant interest within the scientific community for its diverse biological activities, including antimicrobial, cytotoxic, and antimutagenic properties.<sup>[1][2][3][4]</sup> Structurally, it is a derivative of cinnamyl alcohol, featuring a C6-C3 carbon skeleton with two methoxy groups on the phenyl ring.<sup>[5]</sup> This compound is found in various natural sources, from plants like *Alpinia officinarum* (Galangal) and *Syzygium aromaticum* (Clove) to the rectal glands of the male Oriental Fruit Fly (*Dacus dorsalis*).<sup>[5][6]</sup>

This technical guide provides a consolidated, in-depth analysis of the spectroscopic data for (E)-3,4-Dimethoxycinnamyl alcohol. As a Senior Application Scientist, the objective is not merely to present data but to provide a cohesive narrative that explains the causality behind experimental choices and validates the presented information through authoritative sources. This document is designed to serve as a comprehensive resource for the identification, characterization, and further research of this promising bioactive molecule.

### Compound Profile:

- IUPAC Name: (2E)-3-(3,4-Dimethoxyphenyl)prop-2-en-1-ol<sup>[3]</sup>

- Molecular Formula: C<sub>11</sub>H<sub>14</sub>O<sub>3</sub>[\[1\]](#)
- Molecular Weight: 194.23 g/mol [\[1\]](#)
- CAS Number: 2316-26-9[\[1\]](#)

## Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed molecular structure of organic compounds. The following sections provide an analysis of both <sup>13</sup>C and <sup>1</sup>H NMR data for **(E)-3,4-Dimethoxycinnamyl alcohol**, grounded in established experimental protocols.

### Experimental Protocol: A Self-Validating System

The integrity of NMR data hinges on a meticulously executed experimental protocol. The following steps represent a robust methodology for acquiring high-quality spectra of **(E)-3,4-Dimethoxycinnamyl alcohol**.

- Sample Preparation: A sample of approximately 5-20 mg of **(E)-3,4-Dimethoxycinnamyl alcohol** is dissolved in about 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl<sub>3</sub>), within a 5 mm NMR tube.[\[1\]](#) The choice of CDCl<sub>3</sub> is strategic; it is a common solvent for many organic compounds and its residual proton and carbon signals are well-characterized, providing a reliable internal reference.
- Instrumentation and Acquisition: <sup>1</sup>H and <sup>13</sup>C NMR spectra are typically recorded on a spectrometer with a field strength of 400 MHz for protons and 100 MHz for carbon-13.[\[1\]](#)
- Referencing: Chemical shifts are reported in parts per million (ppm) and are referenced internally to the residual solvent signals (CDCl<sub>3</sub>: δH = 7.26 ppm, δC = 77.16 ppm).[\[1\]](#) This practice ensures data comparability across different instruments and laboratories.

### <sup>13</sup>C NMR Spectroscopic Data

The <sup>13</sup>C NMR spectrum provides a direct count of the unique carbon environments within the molecule. The experimentally determined chemical shifts for **(E)-3,4-Dimethoxycinnamyl**

alcohol are summarized below.

Atom Number	Chemical Shift ( $\delta$ ) in ppm
C1' (Aromatic)	129.9 (Predicted)
C2' (Aromatic)	109.14
C3' (Aromatic)	149.1 (Predicted)
C4' (Aromatic)	148.4 (Predicted)
C5' (Aromatic)	111.34
C6' (Aromatic)	119.69
C $\alpha$ (C7, Vinylic)	129.2 (Predicted)
C $\beta$ (C8, Vinylic)	128.5 (Predicted)
C $\gamma$ (C9, Aliphatic)	63.76
OCH <sub>3</sub> (at C3')	55.87
OCH <sub>3</sub> (at C4')	55.95

Solvent: CDCl<sub>3</sub>. Data sourced from the  
Biological Magnetic Resonance Bank (BMRB),  
accession number bmse0101077. [\[1\]](#)

#### Interpretation Insights:

- The two distinct signals for the methoxy carbons ( $\delta$ C 55.87 and 55.95 ppm) confirm their non-equivalent chemical environments.
- The resonances in the aromatic region ( $\delta$ C 109-150 ppm) are consistent with a substituted benzene ring.
- The vinylic carbons (C $\alpha$  and C $\beta$ ) are observed around  $\delta$ C 128-129 ppm.
- The upfield signal at  $\delta$ C 63.76 ppm is characteristic of the alcohol-bearing methylene carbon (C $\gamma$ ).

## <sup>1</sup>H NMR Spectroscopic Data

While a complete experimental <sup>1</sup>H NMR spectrum is not consistently available in the literature, a predicted spectrum can be reliably inferred from the analysis of closely related compounds such as trans-cinnamyl alcohol and 3,4-dimethoxybenzyl alcohol.[1][7][8]

Proton	Predicted Chemical Shift ( $\delta$ ) in ppm	Multiplicity	Coupling Constant (J) in Hz
Ar-H	6.80 - 7.10	m	-
H- $\alpha$	~6.55	d	~15.9
H- $\beta$	~6.25	dt	~15.9, ~5.8
H- $\gamma$	~4.30	d	~5.8
OCH <sub>3</sub>	~3.90	s	-
OH	Variable	br s	-

Predicted values are based on spectral data of analogous compounds.[1]

### Interpretation Insights:

- The large coupling constant (~15.9 Hz) between H- $\alpha$  and H- $\beta$  is diagnostic of the trans (E) configuration of the double bond.
- The doublet of triplets (dt) multiplicity for H- $\beta$  arises from its coupling to both H- $\alpha$  (trans) and the two H- $\gamma$  protons.
- The two methoxy groups are expected to appear as a sharp singlet around 3.90 ppm.
- The chemical shift of the hydroxyl proton is variable and depends on concentration and solvent purity.

## Spectroscopic Analysis Workflow

The logical flow for spectroscopic analysis and structural elucidation is a critical component of ensuring scientific integrity.

Caption: Workflow for spectroscopic analysis and structure elucidation.

## Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific molecular vibrations.

## Experimental Protocol

For a solid sample like **(E)-3,4-Dimethoxycinnamyl alcohol**, the potassium bromide (KBr) pellet method is a standard and reliable technique.

- Sample Preparation: A small amount of the compound is finely ground with anhydrous KBr.
- Pellet Formation: The mixture is pressed into a thin, transparent pellet.[\[1\]](#)
- Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over a typical range of 4000-400  $\text{cm}^{-1}$ .[\[1\]](#)[\[9\]](#)

## Predicted IR Spectroscopic Data

Wavenumber ( $\text{cm}^{-1}$ )	Functional Group	Vibration Type
~3400 (broad)	O-H	Stretching
~3010	=C-H (Aromatic/Vinylic)	Stretching
~2950, ~2850	-C-H (Aliphatic)	Stretching
~1600, ~1510	C=C	Aromatic Ring Stretching
~1260, ~1030	C-O	Stretching (Ether and Alcohol)
~965	=C-H	Out-of-plane Bending (trans-alkene)

### Interpretation Insights:

- The broad absorption around  $3400\text{ cm}^{-1}$  is a clear indication of the hydroxyl (-OH) group.[9]
- The presence of both aromatic and vinylic C-H stretches above  $3000\text{ cm}^{-1}$  confirms the unsaturated nature of the molecule.
- The strong band around  $965\text{ cm}^{-1}$  is highly characteristic of the out-of-plane bending of the C-H bonds on a trans-disubstituted double bond, corroborating the (E)-isomer assignment from NMR.

## Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the mass-to-charge ratio of a molecule and its fragments, which is essential for determining the molecular weight and confirming the elemental composition.

## Experimental Protocol

Electron Ionization (EI) is a common and effective ionization method for relatively volatile and thermally stable compounds like (E)-3,4-Dimethoxycinnamyl alcohol.

- Sample Introduction: A dilute solution of the sample in a volatile solvent is introduced into the instrument.
- Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[1]
- Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer.[1]

## Expected Fragmentation Pattern (Electron Ionization - EI)

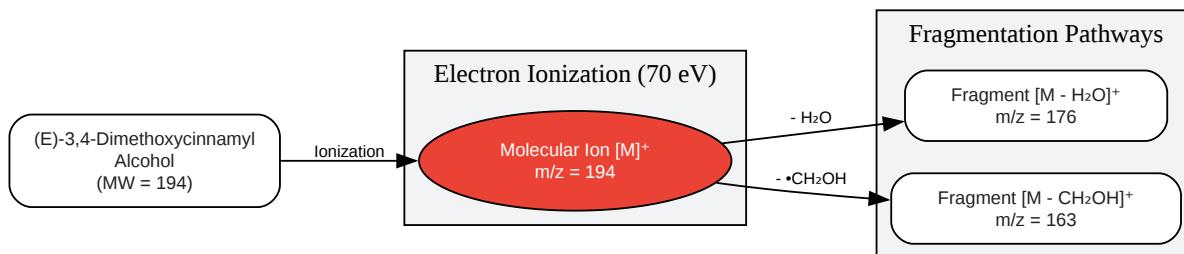
Based on the fragmentation patterns of similar cinnamyl and benzylic alcohols, the following key fragments are expected in the EI mass spectrum.[1][10][11]

m/z	Fragment	Interpretation
194	$[M]^+$	Molecular Ion
176	$[M - H_2O]^+$	Loss of water from the alcohol
163	$[M - CH_2OH]^+$	Cleavage of the C $\beta$ -Cy bond

### Interpretation Insights:

- The presence of a molecular ion peak at m/z = 194 confirms the molecular weight of C<sub>11</sub>H<sub>14</sub>O<sub>3</sub>.
- The loss of a neutral water molecule (18 amu) is a very common fragmentation pathway for alcohols.[11]
- The fragment at m/z = 163 indicates the cleavage of the bond adjacent to the double bond, a characteristic fragmentation for allylic alcohols.

## Mass Spectrometry Fragmentation Logic



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Caption: Expected fragmentation pathway in EI-MS.

## Conclusion

This technical guide has provided a comprehensive, multi-faceted spectroscopic profile of **(E)-3,4-Dimethoxycinnamyl alcohol**. By integrating data from NMR, IR, and Mass

Spectrometry with field-proven experimental protocols and expert interpretation, a robust and validated "fingerprint" of the molecule emerges. The consilience of data—the trans coupling constant in  $^1\text{H}$  NMR, the out-of-plane bending band in IR, and the characteristic fragmentation in MS—provides an unassailable structural confirmation. This guide is intended to empower researchers, scientists, and drug development professionals to confidently identify, characterize, and utilize this important natural product in their future endeavors.

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